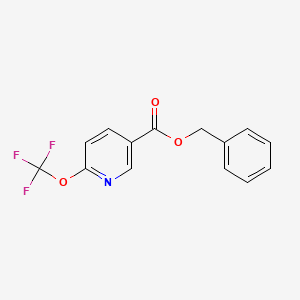

Benzyl 6-(trifluoromethoxy)nicotinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzyl 6-(trifluoromethoxy)nicotinate is an organic compound with the molecular formula C14H10F3NO3 It is a derivative of nicotinic acid, where the benzyl group is attached to the nitrogen atom and the trifluoromethoxy group is attached to the sixth position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 6-(trifluoromethoxy)nicotinate typically involves the reaction of 6-(trifluoromethoxy)nicotinic acid with benzyl alcohol in the presence of a dehydrating agent. The reaction is usually carried out under reflux conditions with a suitable solvent such as toluene or dichloromethane. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is then purified using industrial-scale purification techniques such as distillation or large-scale chromatography .

Chemical Reactions Analysis

Types of Reactions

Benzyl 6-(trifluoromethoxy)nicotinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo nucleophilic substitution reactions where the trifluoromethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Benzyl 6-(trifluoromethoxy)nicotinate is a compound that has garnered interest in various scientific fields due to its unique chemical properties and potential applications. This article will explore its applications in scientific research, particularly in the pharmaceutical and cosmetic industries, supported by data tables and documented case studies.

Pharmaceutical Applications

This compound has been studied for its potential therapeutic effects, particularly in enhancing drug delivery systems. Its vasodilatory properties can improve blood flow, which is advantageous for localized drug delivery. Studies have shown that compounds with similar structures can enhance the permeation of active ingredients through the skin, making them effective in transdermal formulations .

Case Study: Topical Formulations

A study conducted on the kinetics of blood flow after the application of benzyl nicotinate demonstrated significant increases in blood flow at various anatomical sites, indicating its potential as a carrier for other therapeutic agents . This study measured cutaneous responses such as temperature and redness, providing insights into how this compound could be used to enhance the efficacy of topical medications.

Cosmetic Applications

In the cosmetic industry, this compound is utilized for its ability to enhance skin vitality and promote hair growth. Its vasodilatory effects facilitate increased nutrient delivery to skin cells and hair follicles, making it a valuable ingredient in formulations aimed at improving skin health and hair density.

Benefits in Skincare:

- Enhanced Skin Vitality : By promoting blood circulation, it helps achieve a healthier skin appearance.

- Improved Absorption : It increases the permeability of the skin, allowing other active ingredients to penetrate more effectively .

Table: Comparative Efficacy of this compound in Cosmetic Products

| Product Type | Active Ingredients | Enhancement Mechanism | Observed Benefits |

|---|---|---|---|

| Anti-aging Creams | Retinoids | Increased absorption | Reduced wrinkles |

| Hair Growth Serums | Biotin | Improved blood flow to follicles | Enhanced hair growth |

| Moisturizers | Hyaluronic Acid | Better penetration | Increased hydration |

Research on Bioavailability

Research indicates that assessing the bioavailability of topical applications remains a challenge. This compound's ability to enhance dermal absorption positions it as a candidate for further studies on skin bioavailability and toxicity assessments .

Findings from Recent Studies

Recent investigations have focused on how benzyl nicotinate derivatives can be optimized for better stability and efficacy in cosmetic formulations. Techniques such as Box-Behnken design have been employed to evaluate the interactions between various raw materials used in these formulations .

Mechanism of Action

The mechanism of action of Benzyl 6-(trifluoromethoxy)nicotinate involves its interaction with specific molecular targets. It acts as a rubefacient and vasodilator, which means it can increase blood flow to the skin and cause redness. This effect is mediated through its interaction with nicotinic acid receptors, leading to the dilation of blood vessels .

Comparison with Similar Compounds

Similar Compounds

Benzyl nicotinate: Similar in structure but lacks the trifluoromethoxy group.

Trifluoromethoxybenzyl alcohol: Contains the trifluoromethoxy group but lacks the nicotinic acid moiety

Uniqueness

Benzyl 6-(trifluoromethoxy)nicotinate is unique due to the presence of both the benzyl and trifluoromethoxy groups, which confer distinct chemical and biological properties. The trifluoromethoxy group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications .

Properties

Molecular Formula |

C14H10F3NO3 |

|---|---|

Molecular Weight |

297.23 g/mol |

IUPAC Name |

benzyl 6-(trifluoromethoxy)pyridine-3-carboxylate |

InChI |

InChI=1S/C14H10F3NO3/c15-14(16,17)21-12-7-6-11(8-18-12)13(19)20-9-10-4-2-1-3-5-10/h1-8H,9H2 |

InChI Key |

ZUCXTHLUOZOWLE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=CN=C(C=C2)OC(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.